Ethyl 2,4-dihydroxy-6-methylnicotinate
Overview
Description
Ethyl 2,4-Dihydroxy-6-methylnicotinate is a building block used for various chemical compounds . It is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .
Molecular Structure Analysis
The molecular formula of Ethyl 2,4-Dihydroxy-6-methylnicotinate is C9H11NO4 . The average mass is 197.188 Da and the monoisotopic mass is 197.068802 Da .Physical And Chemical Properties Analysis
Ethyl 2,4-Dihydroxy-6-methylnicotinate has a density of 1.3±0.1 g/cm3, a boiling point of 446.0±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The compound also has an enthalpy of vaporization of 73.1±3.0 kJ/mol and a flash point of 223.6±27.3 °C .Scientific Research Applications
Synthesis of Resorcylic Ester Derivatives : It is useful in synthesizing derivatives like ethyl 4-hydroxy-2,3-dimethylbenzoate (Bartlett et al., 1983).
Formation of Ethyl Esters : Used for forming ethyl esters of 6-alkyl(aryl, benzyl, cyclohexyl)-4-chloromethyl-2-methylnicotinic acids (Gadzhili et al., 2005).
Studying Cyclopentenone Derivatives : Applied in research for examining the structure of cyclopentenone derivatives (Jakopčić et al., 1992).
Synthesis of Heterocyclic Compounds : Used to synthesize new compounds like 2-phenyl-5, 6-dihydro-8H-pyrido[3, 2-d] [1, 2]oxazin-5-one (Markova et al., 1970).
Functionalized Tetrahydropyridines : Involved in synthesizing highly functionalized tetrahydropyridines with complete regioselectivity (Zhu et al., 2003).
Bicyclic Tetrahydropyrans Synthesis : Utilized for the stereoselective synthesis of bicyclic tetrahydropyrans (Elsworth & Willis, 2008).
Synthesis of Naphthyridines : Helps in the synthesis of 1, 6-naphthyridine and its derivatives (Ikekawa, 1958).
Antineoplasic Activity Detection : Potentially useful in detecting new substances with probable antineoplastic activity (Gomes et al., 2006).
Preparation of P2Y12 Antagonists : A key intermediate in the preparation of P2Y12 antagonists (Bell et al., 2012).
Biological Research : Inhibits nitric oxide and prostaglandin E2 production in lipopolysaccharide-stimulated BV2 microglia (Ngan et al., 2017).
Agricultural Applications : Effectively controls nematode populations and increases seed production of centipede grass (Johnson, 1970).
Antioxidant and Anti-inflammatory Properties : Exhibits antioxidant and anti-inflammatory properties (Chakraborty & Joy, 2019).
Dual Anti-inflammatory Activity : Shows dual anti-inflammatory activity and can occur in various conformations, binding well to 5-LOX and COX-2 receptors (Dowarah et al., 2022).
Incorporation into Andibenin B : Efficiently and specifically incorporated into andibenin B by the fungus Aspergillus variecolor (Bartlett et al., 1981).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4H,3H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCZAWPDHHYFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(NC1=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908448 | |
Record name | Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817841 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2,4-dihydroxy-6-methylnicotinate | |
CAS RN |
10350-10-4, 70254-52-3 | |
Record name | 10350-10-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 2,4-Dihydroxy-6-methylnicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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